molecular formula C9H11FN2O2 B8522893 Methyl 4-amino-6-ethyl-5-fluoropicolinate

Methyl 4-amino-6-ethyl-5-fluoropicolinate

Cat. No. B8522893
M. Wt: 198.19 g/mol
InChI Key: UORFUCIUOZSZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-6-ethyl-5-fluoropicolinate is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 4-amino-6-ethyl-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-3-6-8(10)5(11)4-7(12-6)9(13)14-2/h4H,3H2,1-2H3,(H2,11,12)

InChI Key

UORFUCIUOZSZLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=N1)C(=O)OC)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd/C (0.976 g, 0.459 mmol) was added to a 500 mL Parr bottle and methyl 4-amino-5-fluoro-6-vinylpicolinate (0.9 g, 4.59 mmol) dissolved in ethanol (50 ml) was added. The Parr bottle was placed on a Parr shaker, purged with nitrogen gas three times, and pressurized to 43 psi with hydrogen gas. The reaction mixture was shaken on the Parr Shaker for 45 min The catalyst was removed via filtration through celite. The celite was washed with ethyl acetate. The filtrates were combined and concentrated under vacuum to provide the title compoud as a white solid (820 mg, 4.14 mmol, 90% yield); 1H NMR (400 MHz, DMSO-d6) δ 1.17 (t, J=7.6 Hz, 3H), 2.68 (qd, J=7.6, 2.7 Hz, 2H), 3.80 (s, 3H), 6.39 (s, 2H), 7.34 (d, J=6.7 Hz, 1H; 19F NMR (376 MHz, DMSO-d6) δ −147.65; ESIMS m/z 199 ([M+H]+), 197 ([M−H]−).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0.976 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

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